molecular formula C6H15O2PS2 B13771581 Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester CAS No. 68715-90-2

Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester

Cat. No.: B13771581
CAS No.: 68715-90-2
M. Wt: 214.3 g/mol
InChI Key: UPJRTKXAGROJTG-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of phosphorus, sulfur, and oxygen atoms, making it a versatile chemical in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester typically involves the reaction of phosphorus pentasulfide with alcohols. The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as follows:

P2S5+4ROH2(RO)2P(S)SH+H2SP_2S_5 + 4ROH \rightarrow 2(RO)_2P(S)SH + H_2S P2​S5​+4ROH→2(RO)2​P(S)SH+H2​S

where (ROH) represents the alcohol used in the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, often using reagents like sodium alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Sodium alkoxides, alcohol solvents, and moderate temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phosphorodithioic acid esters.

Scientific Research Applications

Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs targeting specific biochemical pathways.

    Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-diethyl ester
  • Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester
  • Cadusafos (Phosphorodithioic acid, O-ethyl-, S,S-bis(1-methylpropyl)ester)

Uniqueness

Phosphorodithioic acid, O-ethyl O-(1-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in both research and industrial applications.

Properties

CAS No.

68715-90-2

Molecular Formula

C6H15O2PS2

Molecular Weight

214.3 g/mol

IUPAC Name

butan-2-yloxy-ethoxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C6H15O2PS2/c1-4-6(3)8-9(10,11)7-5-2/h6H,4-5H2,1-3H3,(H,10,11)

InChI Key

UPJRTKXAGROJTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP(=S)(OCC)S

Origin of Product

United States

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